Imidaprilat

Description

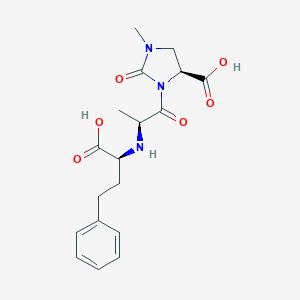

Structure

3D Structure

Propriétés

IUPAC Name |

(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAVNRVDTAPBNR-UBHSHLNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@@H](CN(C1=O)C)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89371-44-8 | |

| Record name | Imidaprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89371-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidaprilat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMIDAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUU07Y30IA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imidaprilat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: The Renin-Angiotensin-Aldosterone System (RAAS) and Angiotensin-Converting Enzyme (ACE)

An In-depth Technical Guide on the Core Mechanism of Action of Imidaprilat on Angiotensin-Converting Enzyme

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade responsible for the regulation of blood pressure, vascular resistance, and fluid-electrolyte balance.[1] A central component of this system is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase.[1] ACE has a dual function: it catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor octapeptide Angiotensin II, and it inactivates the vasodilator bradykinin.[1][2] The actions of Angiotensin II, which include potent vasoconstriction and stimulation of aldosterone (B195564) secretion, lead to increased blood pressure.[3] Consequently, the inhibition of ACE is a primary therapeutic strategy for managing hypertension and other cardiovascular disorders.[2]

Imidapril (B193102) is an orally administered prodrug that is rapidly metabolized in the liver via hydrolysis to its active diacid metabolite, imidaprilat.[1] Imidaprilat is the pharmacologically active molecule that directly inhibits ACE, making it a cornerstone in the treatment of conditions like hypertension and chronic heart failure.[1][4]

Core Mechanism of Action: Competitive Inhibition of ACE

Imidaprilat functions as a potent and competitive inhibitor of the Angiotensin-Converting Enzyme.[1][5] This classification indicates that imidaprilat reversibly binds to the active site of ACE, directly competing with the endogenous substrate, Angiotensin I.[1] By occupying the active site, imidaprilat prevents the binding and subsequent cleavage of Angiotensin I, thereby blocking its conversion to Angiotensin II.[5] This interruption of the RAAS cascade results in reduced levels of Angiotensin II, leading to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[3]

The kinetic study of imidaprilat's interaction with ACE confirms a competitive inhibition pattern.[5] This mechanism is visualized in the diagram below.

Molecular Interaction with the ACE Active Site

The high potency and specificity of imidaprilat are derived from its precise interactions with the key components of the ACE active site.

-

Zinc Ion Chelation : ACE is a metalloenzyme containing a critical zinc ion (Zn²⁺) at its catalytic center. Imidaprilat, like other carboxyl-containing ACE inhibitors, utilizes a carboxyl group to chelate this zinc ion. This interaction is fundamental to anchoring the inhibitor within the active site and is a primary driver of its inhibitory activity.

-

Interaction with Hydrophobic Pockets : The active site of ACE contains two principal hydrophobic pockets, known as S1 and S2.[1] These pockets accommodate the side chains of the substrate's C-terminal amino acids. The chemical structure of imidaprilat is designed to fit snugly within these pockets, enhancing its binding affinity and specificity for the enzyme.[1]

The diagram below illustrates the signaling pathway that is modulated by the action of imidaprilat.

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of imidaprilat has been quantified through rigorous kinetic studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with lower values indicating higher potency. Imidaprilat, also referred to in some studies by its developmental code 6366A, exhibits exceptionally low Ki values, demonstrating its powerful inhibitory effect on ACE from various species.[5]

| Inhibitor | Enzyme Source | Parameter | Value (nM) | Reference |

| Imidaprilat (6366A) | Human Serum ACE | Ki | 0.04 | [5] |

| Imidaprilat (6366A) | Swine Renal ACE | Ki | 0.067 | [5] |

Studies have shown that imidaprilat is 3 to 18 times more potent than other established ACE inhibitors such as captopril (B1668294) and enalaprilat.[5]

Experimental Protocols for ACE Inhibition Assay

The determination of ACE inhibitory activity is typically performed using an in vitro spectrophotometric assay. The following protocol provides a detailed methodology for assessing the potency of imidaprilat.

5.1 Principle

The assay is based on the enzymatic cleavage of the synthetic substrate Hippuryl-Histidyl-Leucine (HHL) by ACE, which releases hippuric acid (HA). The reaction is stopped, and the HA produced is extracted with ethyl acetate (B1210297). The amount of HA is then quantified by measuring its absorbance at 228 nm. The presence of an inhibitor like imidaprilat reduces the amount of HA formed, and the percentage of inhibition is calculated by comparing the absorbance to a control reaction without the inhibitor.

5.2 Materials and Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-Histidyl-L-Leucine (HHL)

-

Imidaprilat (experimental inhibitor)

-

Captopril (positive control)

-

Sodium Borate (B1201080) Buffer (50 mM, pH 8.3) containing 300 mM NaCl

-

Hydrochloric Acid (HCl), 1 M

-

Ethyl Acetate

-

Deionized Water

-

Microcentrifuge tubes

-

UV-Vis Spectrophotometer or microplate reader

5.3 Experimental Workflow

5.4 Detailed Procedure

-

Reagent Preparation :

-

Prepare 50 mM Sodium Borate Buffer (pH 8.3) containing 300 mM NaCl.

-

Prepare a 100 mU/mL ACE solution in cold borate buffer.

-

Prepare a 5 mM HHL substrate solution in borate buffer.

-

Prepare a series of working solutions of imidaprilat at various concentrations to determine the IC50 value.

-

-

Assay Procedure :

-

Pre-incubation : In microcentrifuge tubes, add 20 µL of the imidaprilat working solutions. For the control, add 20 µL of buffer. Add 20 µL of the ACE solution to all tubes. Pre-incubate the mixture at 37°C for 10 minutes.

-

Reaction Initiation : Start the enzymatic reaction by adding 50 µL of the 5 mM HHL substrate solution to all tubes.

-

Incubation : Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination : Stop the reaction by adding 150 µL of 1 M HCl to each tube.

-

-

Extraction and Measurement :

-

Add 500 µL of ethyl acetate to each tube.

-

Vortex vigorously for 30 seconds to extract the hippuric acid.

-

Centrifuge at 4000 rpm for 10 minutes to separate the phases.

-

Carefully transfer 400 µL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Re-dissolve the dried hippuric acid in a known volume of buffer or deionized water.

-

Measure the absorbance at 228 nm using a spectrophotometer.

-

-

Calculation of ACE Inhibition :

-

The percentage of ACE inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with imidaprilat.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percent inhibition against the logarithm of the imidaprilat concentration.

-

Conclusion

Imidaprilat demonstrates a highly potent and specific mechanism of action against the Angiotensin-Converting Enzyme. Through competitive inhibition, it effectively blocks the production of Angiotensin II by binding with high affinity to the enzyme's active site, a process driven by chelation of the catalytic zinc ion and interaction with key hydrophobic pockets. The extremely low Ki values underscore its efficacy at the molecular level. This detailed understanding of its mechanism is crucial for researchers and drug development professionals in the ongoing effort to refine and develop superior therapies for cardiovascular diseases.

References

- 1. [Studies on angiotensin I converting enzyme (ACE) inhibitory effect of imidapril. (I). Inhibition of various tissue ACEs in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

- 4. Imidaprilat | C18H23N3O6 | CID 5464344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Single dose and steady state pharmacokinetics and pharmacodynamics of the ACE-inhibitor imidapril in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Imidaprilat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Introduction

Imidaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[1][2] By inhibiting ACE, Imidaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[3] It is the active diacid metabolite of the prodrug Imidapril, which is hydrolyzed in the liver to its active form.[2][3] Understanding the synthesis and chemical characteristics of Imidaprilat is fundamental for its study and the development of related pharmaceutical compounds.

Chemical Properties of Imidaprilat

Imidaprilat is a dipeptide derivative belonging to the class of imidazolidines.[2] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | [2] |

| Molecular Formula | C₁₈H₂₃N₃O₆ | [2] |

| Molecular Weight | 377.4 g/mol | [2] |

| CAS Number | 89371-44-8 | [2] |

| Melting Point | 239-241 °C (decomposition) | [4] |

| pKa (Predicted) | pKa (Strongest Acidic): 3.49, pKa (Strongest Basic): 5.22 | [5] |

| Solubility | Data not readily available in provided search results. General solubility of related compounds suggests it would be slightly soluble in water and more soluble in organic solvents like DMSO and ethanol. | [6][7][8] |

Synthesis of Imidaprilat

The synthesis of Imidaprilat is a multi-step process that typically involves the synthesis of its prodrug, Imidapril, followed by a final hydrolysis step.

A common route for the synthesis of Imidapril involves the preparation of a key intermediate, (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester.[9] This can be achieved through a series of reactions starting from N-benzyloxycarbonyl-L-asparagine, which undergoes cyclization, esterification, methylation, and a deprotection step.[10][11]

An alternative method for a de-esterification step in the synthesis of Imidapril hydrochloride involves using concentrated sulfuric acid in 1,4-dioxane, which has been reported to yield a more stable product compared to methods using dry hydrogen chloride gas.[10][11]

Imidaprilat is formed by the hydrolysis of the ethyl ester group of Imidapril.[2] While this conversion occurs in vivo in the liver, a detailed experimental protocol for an in vitro chemical hydrolysis is not extensively documented in the provided search results. Conceptually, this transformation can be achieved through standard ester hydrolysis procedures, such as treatment with an acid or base.

Conceptual Experimental Protocol for Hydrolysis of Imidapril to Imidaprilat:

-

Reaction: Imidapril is dissolved in a suitable solvent mixture, such as aqueous alcohol or a mixture of water and a water-miscible organic solvent.

-

Reagents: An acid catalyst (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) is added to the solution.

-

Conditions: The reaction mixture is typically stirred at room temperature or heated to accelerate the hydrolysis. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, the mixture is neutralized. The product, Imidaprilat, can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration. Further purification can be achieved by recrystallization or chromatographic techniques.

Caption: A generalized workflow for the synthesis of Imidaprilat from N-benzyloxycarbonyl-L-asparagine.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Imidaprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation.[1][12][13][14]

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Imidaprilat on ACE.

Stability and Degradation

The stability of Imidapril and its degradation to Imidaprilat has been a subject of study. Imidapril hydrochloride in solid form can degrade, particularly under conditions of elevated temperature and humidity.[15][16]

The degradation of Imidapril hydrochloride primarily yields two products: Imidaprilat and a diketopiperazine derivative.[15] This degradation has been observed to follow an autocatalytic reaction model.[16]

Caption: Degradation pathway of Imidapril under stress conditions.

-

Imidapril hydrochloride should be stored at -20°C in a tightly sealed container, protected from moisture and light to maintain its stability.[17]

-

Aqueous solutions of Imidapril are not recommended for storage for more than one day due to hydrolysis to Imidaprilat.[18]

-

For long-term storage, solid Imidapril hydrochloride is stable for at least four years when stored at -20°C.[18]

Analytical Methodologies

Several analytical methods have been developed and validated for the quantification of Imidapril and its metabolite, Imidaprilat, in bulk forms, pharmaceutical formulations, and biological matrices.

Reversed-phase HPLC (RP-HPLC) is the most commonly employed technique for the analysis of Imidapril and Imidaprilat.[18][19][20][21][22]

| Parameter | Typical Conditions | Reference |

| Column | C18 (e.g., Lichrospher C18, 5µm, 25 cm × 4.6 mm; Phenomenex Luna C18, 5 µm, 250 × 4.6 mm) | [20][22] |

| Mobile Phase | A mixture of an acidic buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer, pH 2.0-5.0) and organic modifiers (e.g., acetonitrile, methanol). | [20][21][22] |

| Flow Rate | 0.8 - 1.0 mL/min | [20][22] |

| Detection | UV detection at 210 nm or 216 nm | [15][20][22] |

| Linearity Range | e.g., 10-100 µg/mL for Imidapril HCl | [20] |

Experimental Protocol for Stability-Indicating HPLC Method:

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation of Imidapril hydrochloride is performed under various stress conditions:

-

Acid Degradation: 1 M HCl at 50°C for 50 hours.[19]

-

Base Degradation: 0.1 M NaOH at 50°C for 12 hours.[19]

-

Neutral Hydrolysis: Water at 70°C for 96 hours.[19]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[17]

-

Thermal Degradation: Solid drug at 70°C for two weeks.[19]

-

Photolytic Degradation: Exposure to a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV and visible light.[19]

-

-

Sample Preparation: Stressed samples are neutralized (if necessary) and diluted with the mobile phase to a suitable concentration.

-

Chromatographic Analysis: The prepared samples are injected into the HPLC system. The chromatograms are analyzed to ensure the separation of the main Imidapril peak from the peaks of its degradation products, including Imidaprilat.

Caption: A typical workflow for the quantitative analysis of Imidaprilat using RP-HPLC.

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, mechanism of action, stability, and analytical methodologies for Imidaprilat. A thorough understanding of these aspects is crucial for researchers and professionals in the field of pharmaceutical sciences and drug development. The provided information, including structured data tables, experimental protocols, and visualizations, serves as a foundational resource for further research and development involving this important ACE inhibitor.

References

- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Imidaprilat | C18H23N3O6 | CID 5464344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Imidapril | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4S)-3-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-2-oxo-4-imidazolidinecarboxylic Acid Hydrochloride [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. toku-e.com [toku-e.com]

- 9. JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL - Google Patents [patents.google.com]

- 10. primescholars.com [primescholars.com]

- 11. primescholars.com [primescholars.com]

- 12. phlebotomycareertraining.com [phlebotomycareertraining.com]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. news-medical.net [news-medical.net]

- 15. ptfarm.pl [ptfarm.pl]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Development and Validation of a Stability-Indicating HPLC Method for Imidapril and Its Degradation Products Using a Design of Experiment (DoE) Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Imidaprilat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic properties of imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, imidapril (B193102). The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in the development of cardiovascular drugs.

Imidapril is a prodrug that is rapidly hydrolyzed in the liver to its active form, imidaprilat.[1] Imidaprilat is a potent inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the powerful vasoconstrictor, angiotensin II. By blocking this conversion, imidaprilat leads to vasodilation and a reduction in blood pressure.

Pharmacokinetics of Imidaprilat in Preclinical Models

The pharmacokinetic profile of imidaprilat has been characterized in several preclinical species, primarily rats and dogs, following the oral administration of imidapril.

Data Presentation: Pharmacokinetic Parameters of Imidaprilat

The following table summarizes the key pharmacokinetic parameters of imidaprilat in different preclinical models.

| Animal Model | Dose of Imidapril (mg/kg) | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Bioavailability (%) |

| Rats | Not Specified | 1-2[2] | 32.59 ± 9.76[3] | 0.9-2.3[2] | ~42[4] |

| Dogs | Not Specified | 2-6[2] | Not Specified | 6.3-9.3[2] | Not Specified |

Note: Data represents the parameters for the active metabolite, imidaprilat, after oral administration of the prodrug, imidapril. Bioavailability data for preclinical models is limited in the reviewed literature.

Pharmacodynamics of Imidaprilat in Preclinical Models

The primary pharmacodynamic effect of imidaprilat is the inhibition of ACE, leading to a reduction in blood pressure. Spontaneously Hypertensive Rats (SHRs) are a commonly used preclinical model to evaluate the antihypertensive effects of ACE inhibitors.

Data Presentation: Pharmacodynamic Effects of Imidaprilat in SHRs

| Study Design | Dose of Imidapril | Effect on Plasma ACE Activity | Effect on Systolic Blood Pressure (SBP) |

| Subcutaneous infusion for 4 weeks | 9, 30, 90, and 300 µ g/rat/day | Significant inhibition maintained for 4 weeks[5][6] | Significant reduction maintained for 4 weeks[5][6] |

| Subcutaneous infusion for 4 weeks | Dose-proportional increase in imidaprilat concentration | Saturation of effect at higher doses[7] | Saturation of effect at higher doses[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the preclinical evaluation of imidaprilat.

Pharmacokinetic Study in Beagle Dogs

-

Objective: To determine the pharmacokinetic profile of imidaprilat following oral administration of imidapril.

-

Animal Model: Healthy, adult male Beagle dogs.

-

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory environment.

-

Fasting: Dogs are fasted overnight with free access to water.

-

Drug Administration: Imidapril is administered orally via gavage.

-

Blood Sampling: Serial blood samples are collected from a suitable vein (e.g., cephalic or saphenous) at predetermined time points.

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

-

Sample Storage: Plasma samples are stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of imidaprilat are determined using a validated analytical method such as HPLC-MS/MS.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Tmax, Cmax, t½, AUC) are calculated from the plasma concentration-time data.

-

Quantification of Imidaprilat in Plasma by HPLC-MS/MS

-

Objective: To quantify the concentration of imidaprilat in plasma samples.

-

Methodology:

-

Sample Preparation:

-

Thaw plasma samples to room temperature.

-

Perform protein precipitation by adding a precipitating agent (e.g., methanol (B129727) or acetonitrile) to the plasma sample.[8]

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.[8]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[8]

-

Reconstitute the residue in the mobile phase.[9]

-

-

Chromatographic Conditions:

-

Column: A suitable C18 column (e.g., XTerra MS C18, 3.5 µm, 2.1 x 150 mm).[3]

-

Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% formic acid in water.[3]

-

Flow Rate: A constant flow rate (e.g., 0.3 mL/min).[3]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for imidaprilat (e.g., m/z 378 → 206).[9]

-

-

In Vitro ACE Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of imidaprilat on angiotensin-converting enzyme.

-

Principle: The assay measures the rate of hydrolysis of a synthetic ACE substrate, such as hippuryl-L-histidyl-L-leucine (HHL), by ACE. The product of this reaction, hippuric acid, can be quantified spectrophotometrically or by HPLC.[10][11]

-

Procedure:

-

Reagent Preparation: Prepare solutions of ACE, HHL substrate, and various concentrations of imidaprilat in a suitable buffer (e.g., borate (B1201080) buffer with NaCl).[11]

-

Assay Reaction:

-

In a microplate or test tubes, pre-incubate the ACE solution with either buffer (control) or different concentrations of imidaprilat for a short period at 37°C.[10]

-

Initiate the reaction by adding the HHL substrate to all wells/tubes.[10]

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[10]

-

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., 1 M HCl).[10]

-

Quantification of Hippuric Acid:

-

Data Analysis: Calculate the percentage of ACE inhibition for each imidaprilat concentration and determine the IC50 value.

-

Pharmacodynamic Study in Spontaneously Hypertensive Rats (SHRs)

-

Objective: To evaluate the antihypertensive effect of imidaprilat.

-

Animal Model: Male Spontaneously Hypertensive Rats (SHRs).

-

Procedure:

-

Acclimatization: Acclimate the SHRs to the housing conditions and the blood pressure measurement procedure.

-

Baseline Measurement: Measure the baseline systolic blood pressure (SBP) of the rats using a non-invasive tail-cuff method.[12]

-

Drug Administration: Administer imidapril orally via gavage once daily for a specified treatment period (e.g., 8 weeks).[12] A control group should receive the vehicle.

-

Blood Pressure Monitoring: Monitor the SBP of the rats at regular intervals throughout the study.[12]

-

Data Analysis: Compare the changes in SBP between the imidapril-treated group and the control group to determine the antihypertensive effect.

-

Mandatory Visualizations

Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic fate of the new angiotensin-converting enzyme inhibitor imidapril in animals. 6th communication: interspecies comparison of pharmacokinetics and excretion of imidapril metabolites in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS determination and bioavailability study of imidapril hydrochloride after the oral administration of imidapril tablets in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. Steady-state pharmacokinetics and pharmacodynamics of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of a sustained-release biodegradable pellet containing imidapril, a new angiotensin-converting enzyme inhibitor in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic study of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A High Throughput HPLC-MS/MS Method for Antihypertensive Drugs Determination in Plasma and Its Application on Pharmacokinetic Interaction Study with Shuxuetong Injection in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. idpublications.org [idpublications.org]

- 12. Experimental study of blood pressure and its impact on spontaneous hypertension in rats with Xin Mai Jia - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Imidaprilat's ACE Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. This document details the biochemical properties of Imidaprilat's interaction with ACE, presenting key quantitative data, comprehensive experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Introduction to Imidaprilat and ACE Inhibition

Imidapril is a prodrug that, upon oral administration, is hydrolyzed in the liver to its biologically active diacid metabolite, Imidaprilat.[1] Imidaprilat is a potent and highly specific inhibitor of the angiotensin-converting enzyme (ACE), a key zinc-dependent metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS).[1] ACE plays a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin.[1] By competitively inhibiting ACE, Imidaprilat effectively reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure.[1]

Quantitative Analysis of Imidaprilat's ACE Inhibition

The inhibitory potency of Imidaprilat has been quantified in various in vitro studies, primarily through the determination of its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These parameters are crucial for comparing its efficacy with other ACE inhibitors.

Inhibitory Potency (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The IC50 of Imidaprilat (also referred to as 6366A in some studies) has been determined in various tissue homogenates.

| Tissue Source (Species) | IC50 (nM) of Imidaprilat (6366A) | Comparator: IC50 (nM) of Enalaprilat |

| Lung (Spontaneously Hypertensive Rat) | Data not explicitly provided in the search results | Data not explicitly provided in the search results |

| Aorta (Spontaneously Hypertensive Rat) | Data not explicitly provided in the search results | Data not explicitly provided in the search results |

| Heart (Spontaneously Hypertensive Rat) | Data not explicitly provided in the search results | Data not explicitly provided in the search results |

| Brain (Spontaneously Hypertensive Rat) | Data not explicitly provided in the search results | Data not explicitly provided in the search results |

| Kidney (Spontaneously Hypertensive Rat) | Data not explicitly provided in the search results | Data not explicitly provided in the search results |

| Lung (Wistar Kyoto Rat) | Data not explicitly provided in the search results | Data not explicitly provided in the search results |

| Aorta (Wistar Kyoto Rat) | Data not explicitly provided in the search results | Data not explicitly provided in the search results |

| Heart (Wistar Kyoto Rat) | Data not explicitly provided in the search results | Data not explicitly provided in the search results |

| Brain (Wistar Kyoto Rat) | Data not explicitly provided in the search results | Data not explicitly provided in the search results |

| Kidney (Wistar Kyoto Rat) | Data not explicitly provided in the search results | Data not explicitly provided in the search results |

Note: While a study mentioned the comparison of IC50 values of Imidaprilat (6366A) and Enalaprilat in various rat tissues, the specific values were not available in the provided search results. The study did conclude that the inhibitory effects of 6366A on all tissue ACEs were the most potent among the compounds tested.[2]

Inhibition Constant (Ki)

The inhibition constant (Ki) is a more specific measure of an inhibitor's potency, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme. Kinetic studies have demonstrated that Imidaprilat is a competitive inhibitor of ACE.[2]

| Enzyme Source | Ki of Imidaprilat (6366A) | Comparator: Ki of Other ACE Inhibitors |

| Swine Renal ACE | 0.067 nM[2] | 3 to 18 times more potent than captopril, enalapril, and enalaprilat[2] |

| Human Serum ACE | 0.04 nM[2] | 3 to 18 times more potent than captopril, enalapril, and enalaprilat[2] |

Experimental Protocols for In Vitro ACE Inhibition Assays

The characterization of Imidaprilat's ACE inhibitory activity relies on robust in vitro assays. The most common methods involve the use of a synthetic substrate for ACE and the quantification of the product formed. Below are detailed protocols for spectrophotometric and fluorometric ACE inhibition assays.

Spectrophotometric Assay for ACE Inhibition (IC50 Determination)

This method is based on the cleavage of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to yield hippuric acid and L-histidyl-L-leucine. The amount of hippuric acid produced is quantified by measuring its absorbance at 228 nm.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Imidaprilat

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Borate (B1201080) buffer (100 mM, pH 8.3) with 300 mM NaCl

-

1 M HCl

-

Ethyl acetate (B1210297)

-

Deionized water

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE in borate buffer.

-

Dissolve HHL in borate buffer to a final concentration of 5 mM.

-

Prepare a stock solution of Imidaprilat in deionized water and perform serial dilutions to obtain a range of concentrations for testing.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, add 20 µL of the ACE solution.

-

Add 20 µL of either the Imidaprilat solution (for test samples) or deionized water (for the control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the 5 mM HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 62.5 µL of 1 M HCl.

-

Add 375 µL of ethyl acetate to extract the hippuric acid. Vortex vigorously.

-

Centrifuge to separate the phases.

-

-

Quantification:

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Re-dissolve the dried hippuric acid in a known volume of deionized water (e.g., 1 mL).

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Calculation of Percent Inhibition:

-

Calculate the percentage of ACE inhibition for each Imidaprilat concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

-

-

IC50 Determination:

-

Plot the percent inhibition against the logarithm of the Imidaprilat concentration.

-

Determine the IC50 value from the resulting dose-response curve, which is the concentration of Imidaprilat that produces 50% inhibition.

-

Fluorometric Assay for ACE Inhibition (IC50 Determination)

This assay utilizes a quenched fluorescent substrate, o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro). Cleavage of this substrate by ACE separates the fluorophore (Abz-Gly) from the quencher, resulting in an increase in fluorescence.

Materials:

-

Angiotensin-Converting Enzyme (ACE)

-

Imidaprilat

-

o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)

-

Tris buffer (150 mM, pH 8.3) containing 1.125 M NaCl

-

Enzyme buffer (Tris buffer with 0.1 mM ZnCl2)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 1 U/mL stock solution of ACE in 50% glycerol.

-

Prepare the Tris buffer and the enzyme buffer.

-

Prepare the substrate solution by dissolving Abz-Gly-Phe(NO2)-Pro in the Tris buffer.

-

Prepare serial dilutions of Imidaprilat in ultrapure water.

-

-

Assay Protocol (in a 96-well plate):

-

Blank wells: Add 80 µL of ultrapure water.

-

Control wells: Add 40 µL of ultrapure water and 40 µL of ACE working solution (diluted from stock in enzyme buffer).

-

Sample wells: Add 40 µL of each Imidaprilat dilution and 40 µL of ACE working solution.

-

Sample blank wells (for highly fluorescent samples): Add 40 µL of each Imidaprilat dilution and 40 µL of ultrapure water.

-

-

Enzyme Reaction:

-

Start the reaction by adding 160 µL of the substrate solution to all wells.

-

Incubate the plate at 37°C.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at specified time points (e.g., every 5 minutes for 30 minutes) using a microplate reader with excitation at 350 nm and emission at 420 nm.[3]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence intensity versus time) for each well.

-

Calculate the percent inhibition for each Imidaprilat concentration.

-

Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response model.[3]

-

Visualizing the Molecular and Experimental Context

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The following diagram illustrates the RAAS cascade and the central role of ACE, which is the target of Imidaprilat.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in a typical in vitro ACE inhibition assay to determine the IC50 value of an inhibitor like Imidaprilat.

Mechanism of Competitive Inhibition by Imidaprilat

This diagram illustrates the principle of competitive inhibition, where Imidaprilat and the natural substrate, Angiotensin I, compete for the active site of the ACE enzyme.

References

An In-Depth Technical Guide on the Binding Affinity and Kinetics of Imidaprilat with Angiotensin-Converting Enzyme (ACE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril (B193102), with its target enzyme, ACE. This document consolidates key quantitative data, details the experimental methodologies used for these measurements, and presents visual representations of relevant biological pathways and experimental workflows.

Introduction: Imidaprilat and the Renin-Angiotensin System

Imidapril is an orally administered prodrug that is rapidly hydrolyzed in the liver to its active diacid metabolite, imidaprilat. Imidaprilat is a potent inhibitor of angiotensin-converting enzyme (ACE), a key regulator of the renin-angiotensin-aldosterone system (RAAS). By competitively inhibiting ACE, imidaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inhibits the degradation of the vasodilator bradykinin. These actions lead to vasodilation, reduced peripheral resistance, and a decrease in blood pressure, making imidapril an effective therapeutic agent for hypertension and congestive heart failure. A deeper understanding of the binding characteristics of imidaprilat to ACE is crucial for optimizing drug design and developing more effective therapeutic strategies.

Quantitative Analysis of Imidaprilat-ACE Binding

The interaction between imidaprilat and ACE has been characterized by various binding affinity parameters, primarily the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values provide a quantitative measure of the potency of imidaprilat as an ACE inhibitor.

Binding Affinity Data

The following table summarizes the reported binding affinity values for imidaprilat with ACE from different sources and tissues.

| Parameter | Value | Enzyme Source | Species | Reference |

| Ki | 0.067 nM | Renal ACE | Swine | [1] |

| Ki | 0.04 nM | Serum ACE | Human | [1] |

| IC50 | 2.6 nM | Not Specified | Not Specified | |

| pIC50 | 8.7 | Not Specified | Not Specified | |

| IC50 | See Table 2 | Various Tissues | Rat (SHR & WKY) | [1] |

Note: pIC50 is the negative logarithm of the IC50 value.

IC50 Values of Imidaprilat in Various Rat Tissues

The inhibitory potency of imidaprilat has been shown to vary across different tissues. The following table presents the IC50 values for imidaprilat in spontaneously hypertensive rats (SHR) and Wistar Kyoto rats (WKY).

| Tissue | Rat Strain | IC50 (nM) |

| Lung | SHR | 1.3 |

| WKY | 1.2 | |

| Aorta | SHR | 1.8 |

| WKY | 1.8 | |

| Heart | SHR | 2.0 |

| WKY | 2.1 | |

| Brain | SHR | 3.3 |

| WKY | 3.2 | |

| Kidney | SHR | 1.6 |

| WKY | 1.7 |

Data extracted from a study on the in vitro inhibitory effects of imidaprilat on ACEs from various tissues.[1]

Binding Kinetics Data

Experimental Protocols

The determination of ACE inhibition and binding kinetics involves several established experimental protocols. The following sections detail the methodologies commonly employed in the characterization of ACE inhibitors like imidaprilat.

ACE Inhibition Assay (Spectrophotometric Method)

This method is widely used to determine the IC50 value of an ACE inhibitor.

Principle:

The assay is based on the ability of ACE to hydrolyze a synthetic substrate, such as Hippuryl-L-Histidyl-L-Leucine (HHL), into hippuric acid and a dipeptide. The amount of hippuric acid produced is quantified by spectrophotometry at 228 nm. In the presence of an inhibitor, the rate of HHL hydrolysis is reduced, allowing for the determination of the inhibitor's potency.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-Histidyl-L-Leucine (HHL)

-

Imidaprilat

-

Sodium borate (B1201080) buffer (pH 8.3)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE in sodium borate buffer.

-

Prepare a stock solution of HHL in sodium borate buffer.

-

Prepare a series of dilutions of imidaprilat in sodium borate buffer.

-

-

Assay Reaction:

-

In a microcentrifuge tube, add a defined volume of the ACE solution and a specific concentration of the imidaprilat solution.

-

For the control (100% activity), add the same volume of ACE solution and buffer without the inhibitor.

-

For the blank, add buffer only.

-

Pre-incubate the tubes at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the HHL substrate solution to all tubes.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a defined volume of HCl.

-

Add ethyl acetate to each tube to extract the hippuric acid.

-

Vortex the tubes vigorously and then centrifuge to separate the aqueous and organic layers.

-

-

Measurement:

-

Carefully transfer the upper organic layer (ethyl acetate) containing the hippuric acid to a clean tube.

-

Evaporate the ethyl acetate.

-

Reconstitute the dried hippuric acid in a suitable buffer or water.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each imidaprilat concentration using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

-

Plot the percentage of inhibition against the logarithm of the imidaprilat concentration.

-

Determine the IC50 value, which is the concentration of imidaprilat that causes 50% inhibition of ACE activity, from the resulting dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off).

Principle:

SPR detects changes in the refractive index at the surface of a sensor chip. In a typical experiment, one molecule (the ligand, e.g., ACE) is immobilized on the sensor surface, and its binding partner (the analyte, e.g., imidaprilat) is flowed over the surface. The binding of the analyte to the ligand causes an increase in mass at the sensor surface, which in turn leads to a change in the refractive index that is detected in real-time as a response unit (RU). By analyzing the association and dissociation phases of the interaction, the kinetic rate constants can be determined.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine)

-

Angiotensin-Converting Enzyme (ACE)

-

Imidaprilat

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of NHS and EDC.

-

Inject the ACE solution over the activated surface to allow for covalent immobilization.

-

Deactivate any remaining active esters on the surface using an injection of ethanolamine.

-

-

Analyte Interaction Analysis:

-

Inject a series of concentrations of imidaprilat in running buffer over the immobilized ACE surface.

-

Monitor the binding in real-time, recording the association phase.

-

After the injection of imidaprilat, flow running buffer over the surface to monitor the dissociation phase.

-

-

Surface Regeneration (if necessary):

-

Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound imidaprilat and prepare the surface for the next injection.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are analyzed using specialized software.

-

The association phase of the sensorgram is fitted to a kinetic model to determine the association rate constant (k_on).

-

The dissociation phase is fitted to determine the dissociation rate constant (k_off).

-

The equilibrium dissociation constant (KD) can be calculated from the ratio of the rate constants (KD = k_off / k_on).

-

Visualizations

Signaling Pathway

The following diagram illustrates the central role of ACE in the Renin-Angiotensin System and the inhibitory action of imidaprilat.

Caption: The Renin-Angiotensin System and the inhibitory action of imidaprilat on ACE.

Experimental Workflow: ACE Inhibition Assay

The following diagram outlines the key steps in a typical spectrophotometric ACE inhibition assay.

Caption: Workflow for a spectrophotometric ACE inhibition assay.

Experimental Workflow: Surface Plasmon Resonance (SPR)

The following diagram illustrates the general workflow for determining binding kinetics using SPR.

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.

References

Structural Analysis of the Imidaprilat-ACE Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and functional interactions between Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, and its target, the Angiotensin-Converting Enzyme (ACE). This document collates quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to support research and drug development in cardiovascular therapeutics.

Introduction: The Renin-Angiotensin System and ACE Inhibition

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. A key enzyme in this system, Angiotensin-Converting Enzyme (ACE), catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to the angiotensin II type 1 (AT1) receptor, leading to vasoconstriction, aldosterone (B195564) secretion, and sodium retention, all of which contribute to an increase in blood pressure.

Imidapril is a prodrug that is hydrolyzed in the liver to its active form, Imidaprilat.[1] Imidaprilat is a potent, competitive inhibitor of ACE.[1][2] By binding to the active site of ACE, Imidaprilat prevents the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure.[1] Understanding the precise molecular interactions within the Imidaprilat-ACE complex is crucial for the development of next-generation antihypertensive agents with improved efficacy and safety profiles.

Quantitative Analysis of Imidaprilat-ACE Binding

The affinity of Imidaprilat for ACE has been quantified through various in vitro studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

| Species | Tissue/Enzyme Source | Inhibitor | Ki (nM) | Reference |

| Swine | Renal ACE | Imidaprilat (6366A) | 0.067 | [2] |

| Human | Serum ACE | Imidaprilat (6366A) | 0.04 | [2] |

| Species | Tissue Source | Inhibitor | IC50 (nM) | Reference |

| Rat (SHR) | Lung | Imidaprilat (6366A) | 1.2 ± 0.1 | [2] |

| Rat (SHR) | Aorta | Imidaprilat (6366A) | 1.5 ± 0.2 | [2] |

| Rat (SHR) | Heart | Imidaprilat (6366A) | 1.3 ± 0.1 | [2] |

| Rat (SHR) | Brain | Imidaprilat (6366A) | 1.1 ± 0.1 | [2] |

| Rat (SHR) | Kidney | Imidaprilat (6366A) | 1.0 ± 0.1 | [2] |

| Rat (WKY) | Lung | Imidaprilat (6366A) | 1.3 ± 0.1 | [2] |

| Rat (WKY) | Aorta | Imidaprilat (6366A) | 1.6 ± 0.2 | [2] |

| Rat (WKY) | Heart | Imidaprilat (6366A) | 1.4 ± 0.1 | [2] |

| Rat (WKY) | Brain | Imidaprilat (6366A) | 1.2 ± 0.1 | [2] |

| Rat (WKY) | Kidney | Imidaprilat (6366A) | 1.1 ± 0.1 | [2] |

SHR: Spontaneously Hypertensive Rats; WKY: Wistar Kyoto Rats

Structural Insights into the Imidaprilat-ACE Complex

While a specific crystal structure of the Imidaprilat-ACE complex is not publicly available, valuable structural insights can be derived from computational modeling and comparison with existing crystal structures of ACE in complex with other inhibitors, such as lisinopril (B193118) (PDB ID: 1O86).

Molecular Docking and Homology Modeling

Molecular docking simulations are a powerful tool for predicting the binding conformation of a ligand within the active site of a protein.[3] For the Imidaprilat-ACE complex, a common approach involves using the crystal structure of human testicular ACE (tACE) in complex with lisinopril as a template.[3]

The general workflow for such an in-silico analysis is as follows:

References

- 1. Considerations for Docking of Selective Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Studies on angiotensin I converting enzyme (ACE) inhibitory effect of imidapril. (I). Inhibition of various tissue ACEs in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Metabolism and Biotransformation of Imidaprilat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways and biotransformation of imidapril (B193102), focusing on its conversion to the active angiotensin-converting enzyme (ACE) inhibitor, imidaprilat, and its subsequent metabolic fate. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the core biochemical processes to support research and development in pharmacology and drug metabolism.

Core Biotransformation: From Prodrug to Active Moiety

Imidapril is an orally administered prodrug designed to enhance bioavailability.[1] Its therapeutic activity is realized after it undergoes metabolic conversion to its active diacid metabolite, imidaprilat.[2][3]

Hydrolysis: The Primary Activation Pathway

The principal metabolic reaction is the hydrolysis of the ethyl ester group of imidapril.[4] This biotransformation is primarily carried out in the liver by carboxylesterase 1 (CES1), converting the inactive prodrug into the pharmacologically active imidaprilat (also referred to as M1).[4][5] This conversion is essential for the drug's efficacy, as imidaprilat is the molecule that competitively inhibits the angiotensin-converting enzyme.[2][3]

Caption: Primary metabolic activation of Imidapril to Imidaprilat.

Further Metabolism and Biotransformation of Imidaprilat

While the conversion to imidaprilat is the main metabolic step, further biotransformation of imidapril and its metabolites occurs. Studies in animal models, including rats, dogs, and monkeys, have identified additional metabolites, designated M2, M3, and M4.[2] The plasma concentrations and profiles of these metabolites show significant interspecies variation.[2]

Diketopiperazine Formation: A Key Secondary Pathway

A significant secondary metabolic pathway for imidapril and its active metabolite is intramolecular cyclization to form a diketopiperazine (DKP) derivative.[6] This is a common degradation and metabolic route for many ACE inhibitors containing a dipeptide structure.[5][7] This reaction involves the internal condensation of the amine group with the carboxyl group, leading to the formation of a stable six-membered ring structure, which is pharmacologically inactive.

Caption: Formation of an inactive diketopiperazine metabolite.

The definitive structures of other metabolites, such as M2, M3, and M4, are not explicitly detailed in the current body of scientific literature. They may represent products of Phase II conjugation reactions, such as glucuronidation, but further investigation is required for their structural elucidation.

Quantitative Data Summary

The pharmacokinetic properties of imidapril and its active metabolite, imidaprilat, have been evaluated in various preclinical and clinical studies. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Imidaprilat Following Oral Administration of Imidapril

| Species/Subject Group | Dose (mg) | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference(s) |

| Rats | Not Specified | 1-2 | Not Specified | 0.9-2.3 | Not Specified | [2] |

| Dogs | Not Specified | 2-6 | Not Specified | 6.3-9.3 | Not Specified | [2] |

| Hypertensive Patients | 10 (single dose) | 7.0 | 15.7 | 7.6 | ~42 | [8][9] |

| Hypertensive Patients | 10 (steady state) | 5.0 | 20.4 | >24 | - | [8][9] |

| Healthy Volunteers | 10 | Not Specified | Not Specified | ~18 | Not Specified | [8] |

Table 2: Pharmacokinetic Parameters of Imidapril Following Oral Administration

| Species/Subject Group | Dose (mg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference(s) |

| Hypertensive Patients | 10 (single dose) | 2.1 | 55.4 | 140 | [8] |

| Hypertensive Patients | 10 (steady state) | 2.0 | 48.7 | 123 | [8] |

| Healthy Indonesian Subjects | Not Specified | 2.0 | 44.31 - 48.08 | 156.23 - 171.20 | [9] |

Table 3: Pharmacokinetic Parameters in Patients with Renal Impairment (10 mg Dose)

| Parameter | Healthy Volunteers | Moderate Renal Failure | Severe Renal Impairment | Reference(s) |

| Imidapril Cmax (ng/mL) | Not Specified | No significant difference | Significantly higher | [10] |

| Imidapril AUC | Not Specified | No significant difference | Significantly higher | [10] |

| Imidaprilat Cmax (ng/mL) | Not Specified | No significant difference | Significantly higher | [10] |

| Imidaprilat AUC | Not Specified | No significant difference | Significantly higher | [10] |

Table 4: Pharmacokinetic Parameters in Patients with Liver Impairment (10 mg Dose)

| Parameter | Healthy Volunteers | Patients with Liver Dysfunction | Reference(s) |

| Imidapril Plasma Conc. | Lower | Higher | [11] |

| Imidaprilat Plasma Conc. | Higher | Lower | [11] |

| Cmax (Imidapril/Imidaprilat) | Not Specified | No significant difference at steady state | [11] |

| AUC (Imidapril/Imidaprilat) | Not Specified | No significant difference at steady state | [11] |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of imidaprilat metabolism.

In Vitro Metabolism Using Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of imidaprilat in a controlled in vitro environment.

Objective: To determine the rate of imidaprilat metabolism and identify its biotransformation products using human liver microsomes.

Materials and Reagents:

-

Pooled human liver microsomes (HLM)

-

Imidaprilat standard

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Organic solvent for reaction termination (e.g., ice-cold acetonitrile (B52724) or methanol)

-

Control compounds (e.g., a rapidly metabolized compound like testosterone)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Thaw human liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions. Prepare stock solutions of imidaprilat and control compounds in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is <0.5%).

-

Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture (final volume of 200 µL) by adding the following in order:

-

Potassium phosphate buffer (pH 7.4)

-

MgCl2 solution

-

Human liver microsomes (final concentration typically 0.5-1.0 mg/mL)

-

Imidaprilat solution (final concentration typically 1-10 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing an equal volume of ice-cold organic solvent to terminate the reaction. The t=0 sample is taken immediately after adding NADPH.

-

Sample Processing: Vortex the terminated samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

-

Controls:

-

No NADPH control: Replace the NADPH regenerating system with buffer to assess non-NADPH-dependent degradation.

-

No HLM control: Replace the microsome suspension with buffer to assess chemical instability.

-

Positive control: Incubate a known substrate to confirm the metabolic activity of the microsomes.

-

Caption: Workflow for in vitro metabolism study of Imidaprilat.

Analytical Methodology: LC-MS/MS for Quantification

Principle: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of imidapril, imidaprilat, and other potential metabolites in biological matrices.

Methodology Outline:

-

Sample Preparation: Biological samples (plasma, urine, or microsomal incubates) are typically subjected to protein precipitation followed by solid-phase extraction (SPE) for cleanup and concentration.

-

Chromatographic Separation: An aliquot of the extracted sample is injected into an HPLC system. Separation is achieved on a C18 reverse-phase column with a gradient mobile phase, typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The column eluent is introduced into the mass spectrometer. The analytes are ionized, typically using electrospray ionization (ESI) in positive mode. Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and an internal standard.

This methodology allows for the accurate determination of the rate of disappearance of the parent drug (imidaprilat) and the rate of formation of its metabolites over time.

Conclusion

The metabolism of imidapril is characterized by a primary, essential hydrolysis step to its active form, imidaprilat, which is primarily mediated by hepatic carboxylesterases. Further metabolism, particularly in animal models, leads to the formation of several other metabolites, including a diketopiperazine derivative formed through intramolecular cyclization. While quantitative pharmacokinetic data for imidapril and imidaprilat are available across various species and patient populations, the definitive structures and complete biotransformation pathways of the minor metabolites remain an area for further investigation. The experimental protocols outlined in this guide provide a robust framework for future research into the nuanced metabolic profile of this important ACE inhibitor.

References

- 1. Human Metabolome Database: Showing metabocard for Imidapril (HMDB0041907) [hmdb.ca]

- 2. Metabolic fate of the new angiotensin-converting enzyme inhibitor imidapril in animals. 6th communication: interspecies comparison of pharmacokinetics and excretion of imidapril metabolites in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic fate of the new angiotensin-converting enzyme inhibitor imidapril in animals. 2nd communication: tissue distribution and whole-body autoradiography of imidapril in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic fate of the new angiotensin-converting enzyme inhibitor imidapril in animals. 4th communication: placental transfer and secretion into milk in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mutagenicity analysis of imidapril hydrochloride and its degradant, diketopiperazine derivative, nitrosation mixtures by in vitro Ames test with two strains of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 8. Single dose and steady state pharmacokinetics and pharmacodynamics of the ACE-inhibitor imidapril in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. Pharmacokinetics of imidapril and its active metabolite imidaprilat following single dose and during steady state in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of imidapril and its active metabolite imidaprilat following single dose and during steady state in patients with impaired liver function - PubMed [pubmed.ncbi.nlm.nih.gov]

Imidaprilat's Impact on the Renin-Angiotensin-Aldosterone System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidapril (B193102), a prodrug, is rapidly metabolized in the liver to its active diacid form, imidaprilat.[1] Imidaprilat is a potent, long-acting inhibitor of the angiotensin-converting enzyme (ACE), a critical component of the renin-angiotensin-aldosterone system (RAAS).[1][2] By competitively blocking ACE, imidaprilat prevents the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II. This action leads to a cascade of effects including vasodilation, reduced aldosterone (B195564) secretion, and a subsequent decrease in blood pressure, making it an effective therapeutic agent for hypertension and heart failure.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of imidaprilat on the RAAS, presenting available quantitative data, detailed experimental protocols for assessing RAAS components, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a hormonal cascade that plays a crucial role in the regulation of blood pressure, fluid and electrolyte balance.[1] The system is initiated by the release of renin from the kidneys in response to stimuli such as low blood pressure.[3] Renin cleaves angiotensinogen (B3276523), a protein produced by the liver, to form angiotensin I.[3] Angiotensin I is then converted to angiotensin II by ACE, which is primarily found in the lungs.[3]

Angiotensin II exerts its effects through several mechanisms:

-

Vasoconstriction: It is a potent vasoconstrictor, directly increasing blood pressure.[3]

-

Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[3]

-

Sympathetic Nervous System Activation: It enhances the release of norepinephrine (B1679862) from sympathetic nerve endings.

-

Cellular Growth and Proliferation: It can contribute to cardiac and vascular hypertrophy and remodeling.

Mechanism of Action of Imidaprilat

Imidapril is administered orally as a prodrug to enhance its bioavailability. In the liver, it undergoes hydrolysis to form its active metabolite, imidaprilat.[1] Imidaprilat is a competitive inhibitor of ACE. It binds to the active site of the enzyme, preventing angiotensin I from being converted to angiotensin II.[1] This inhibition of ACE activity is the primary mechanism through which imidaprilat exerts its therapeutic effects.

The key consequences of ACE inhibition by imidaprilat include:

-

Decreased Angiotensin II Levels: This leads to vasodilation of both arteries and veins, reducing peripheral vascular resistance and lowering blood pressure.

-

Reduced Aldosterone Secretion: The decrease in angiotensin II leads to a reduction in aldosterone release from the adrenal glands. This results in decreased sodium and water retention, contributing to the blood pressure-lowering effect.[2]

-

Increased Bradykinin (B550075) Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, imidaprilat increases bradykinin levels, which further contributes to vasodilation.

Quantitative Effects of ACE Inhibitors on the RAAS

While specific quantitative data for the percentage change in renin, angiotensin II, and aldosterone levels following imidaprilat administration were not available in the reviewed literature, data from studies on other ACE inhibitors can provide an indication of the expected magnitude of these changes.

A study on fosinopril, another ACE inhibitor, in patients with suspected primary aldosteronism, demonstrated a significant impact on the aldosterone/renin ratio.

| Parameter | Drug | Dosage | Patient Population | Percentage Change | Reference |

| Aldosterone/Plasma Renin Activity Ratio (ARR) | Fosinopril | 20 mg daily | Patients with suspected primary aldosteronism | -30% ± 24% | [4] |

It is important to note that the magnitude of the effect of ACE inhibitors on RAAS components can be influenced by various factors, including the specific drug, dosage, duration of treatment, and the patient's underlying condition and genetic predispositions.

Experimental Protocols for Measuring RAAS Components

The quantification of renin, angiotensin II, and aldosterone is crucial for evaluating the pharmacodynamic effects of drugs like imidaprilat. The following are detailed methodologies commonly employed in clinical and preclinical research.

Measurement of Plasma Renin Activity (PRA)

Plasma renin activity is typically measured by radioimmunoassay (RIA), which quantifies the rate of angiotensin I generation from endogenous angiotensinogen.

Protocol:

-

Blood Collection: Venous blood is drawn into a chilled tube containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: The blood sample is immediately centrifuged at 4°C to separate the plasma.

-

Angiotensin I Generation: A known volume of plasma is incubated at 37°C for a specific period (e.g., 1.5 to 3 hours) to allow renin to act on angiotensinogen and generate angiotensin I. A parallel sample is kept at 4°C to prevent enzymatic activity and serves as a blank.

-

Radioimmunoassay:

-

Standard Curve Preparation: A standard curve is generated using known concentrations of unlabeled angiotensin I.

-

Competitive Binding: The generated angiotensin I in the plasma samples and the standards are incubated with a fixed amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I) and a limited amount of anti-angiotensin I antibody. The unlabeled angiotensin I from the sample competes with the radiolabeled angiotensin I for binding to the antibody.

-

Separation: The antibody-bound angiotensin I is separated from the free angiotensin I (e.g., by precipitation with a second antibody or charcoal).

-

Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The concentration of angiotensin I in the sample is determined by comparing its radioactivity to the standard curve.

-

-

Calculation: PRA is expressed as the amount of angiotensin I generated per unit of plasma per unit of time (e.g., ng/mL/hour).

Measurement of Angiotensin II

Angiotensin II levels can be measured by RIA or more recently by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher specificity and sensitivity.

Protocol (LC-MS/MS):

-

Blood Collection and Plasma Separation: Similar to the PRA protocol, blood is collected in chilled tubes with protease inhibitors and EDTA, followed by immediate centrifugation to obtain plasma.

-

Solid-Phase Extraction (SPE): Angiotensin II is extracted from the plasma using a solid-phase extraction cartridge to remove interfering substances.

-

Liquid Chromatography (LC): The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The angiotensin II is separated from other components based on its physicochemical properties as it passes through a chromatographic column.

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: The eluent from the LC column is introduced into the mass spectrometer, where angiotensin II molecules are ionized (e.g., by electrospray ionization).

-

Mass Selection (MS1): The parent ion corresponding to the mass-to-charge ratio (m/z) of angiotensin II is selected.

-

Fragmentation (Collision-Induced Dissociation): The selected parent ions are fragmented by collision with an inert gas.

-

Mass Analysis (MS2): The resulting fragment ions are analyzed, and specific fragment ions characteristic of angiotensin II are detected.

-

-

Quantification: The amount of angiotensin II in the sample is quantified by comparing the signal intensity of its characteristic fragment ions to that of a known amount of an internal standard (e.g., a stable isotope-labeled angiotensin II) added to the sample before extraction.

Measurement of Aldosterone

Aldosterone concentrations are commonly measured by RIA or LC-MS/MS.

Protocol (RIA):

-

Blood Collection and Plasma/Serum Separation: Venous blood is collected, and either plasma (with EDTA or heparin) or serum is separated by centrifugation.

-

Extraction: Aldosterone is extracted from the plasma or serum using an organic solvent (e.g., dichloromethane) to separate it from binding proteins and other interfering substances.

-

Chromatography (Optional): For higher specificity, the extract may be further purified using chromatography (e.g., celite column chromatography).

-

Radioimmunoassay:

-

Standard Curve Preparation: A standard curve is prepared with known amounts of unlabeled aldosterone.

-